molecular formula C5H11NO2S B13231134 (2-Methylcyclopropyl)methanesulfonamide

(2-Methylcyclopropyl)methanesulfonamide

Cat. No.: B13231134
M. Wt: 149.21 g/mol
InChI Key: MYRBXHUPEUYBHN-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring substituted with a methyl group and a methanesulfonamide moiety. Sulfonamides are typically synthesized via the reaction of methanesulfonyl chloride with amines, as noted in historical studies on methanesulphonamide derivatives . The cyclopropane ring introduces significant ring strain, which may influence the compound’s reactivity, stability, and conformational preferences compared to non-cyclic or aromatic analogs.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2-methylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C5H11NO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)

InChI Key

MYRBXHUPEUYBHN-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopropyl)methanesulfonamide typically involves the reaction of 2-methylcyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

2-Methylcyclopropylamine+Methanesulfonyl chloride(2-Methylcyclopropyl)methanesulfonamide+HCl\text{2-Methylcyclopropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{(2-Methylcyclopropyl)methanesulfonamide} + \text{HCl} 2-Methylcyclopropylamine+Methanesulfonyl chloride→(2-Methylcyclopropyl)methanesulfonamide+HCl

Industrial Production Methods

Industrial production methods for (2-Methylcyclopropyl)methanesulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(2-Methylcyclopropyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Derivatives: N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

  • Structural Differences : Unlike the cyclopropane-containing target compound, these derivatives feature aromatic rings (ortho- and meta-methylphenyl groups) attached to the sulfonamide.
  • Spectroscopic Properties :
    • NMR Shifts : DFT studies show that substituent position (ortho vs. meta) significantly affects chemical shifts. For example, the ortho isomer exhibits downfield shifts due to steric and electronic interactions .
    • Vibrational Modes : The C–S and S=O stretching frequencies in these aromatic derivatives range between 600–800 cm⁻¹ and 1100–1300 cm⁻¹, respectively. Cyclopropane’s strain may alter these modes in the target compound .

Aliphatic Derivatives: N-[(2R)-2-hydroxypropyl]methanesulfonamide

  • Functional Group Impact : The hydroxypropyl substituent introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic cyclopropane group in the target compound .
  • Applications : Hydroxypropyl derivatives are often used in drug discovery for improved bioavailability, whereas cyclopropane-containing sulfonamides may prioritize stability under metabolic conditions .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Complexity : These agrochemicals feature a sulfonamide bridge linking a triazine ring to a benzoate ester, enabling herbicidal activity via acetolactate synthase inhibition .
  • Key Differences : The target compound lacks the triazine and benzoate moieties, suggesting distinct biological targets. However, both share sulfonamide groups, which may influence transport or binding properties .

Spectroscopic and Computational Analysis

  • DFT Insights : Studies on methylphenyl sulfonamides highlight how substituent electronic effects dictate NMR and IR profiles. For example, meta-substituted derivatives exhibit upfield shifts in $^{13}\text{C}$ NMR due to reduced electron-withdrawing effects compared to ortho isomers . Cyclopropane’s electron-withdrawing nature and strain could further deshield adjacent protons in the target compound.
  • Predicted Vibrational Modes : The target compound’s cyclopropane ring may introduce unique bending modes (e.g., 900–1000 cm⁻¹ for ring deformation) absent in aromatic or aliphatic analogs .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Substituent Key NMR Shifts (δ, ppm) Vibrational Modes (cm⁻¹) Applications
(2-Methylcyclopropyl)methanesulfonamide Cyclopropane + methyl Predicted: 2.5–3.5 (CH₃) ~1100 (S=O), ~900 (cyclopropane) Research/Pharmaceuticals
N-(2-Methylphenyl)methanesulfonamide Ortho-methylphenyl 7.2–7.6 (aromatic H) 760 (C–S), 1140 (S=O) Computational models
N-[(2R)-2-hydroxypropyl]methanesulfonamide Hydroxypropyl 1.2–1.5 (CH₃), 3.6 (OH) 3400 (O–H), 1160 (S=O) Drug development
Metsulfuron methyl Triazine + benzoate 6.8–7.5 (aromatic H) 1250 (C–N), 1050 (S=O) Herbicide

Table 2: Functional Group Impact on Properties

Group Effect on Solubility Stability Considerations
Cyclopropane Low (hydrophobic) High ring strain → Reactivity
Hydroxypropyl High (H-bonding) Susceptible to oxidation
Aromatic (phenyl) Moderate Resonance stabilization → Stable

Biological Activity

(2-Methylcyclopropyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a methyl group and a methanesulfonamide moiety. The presence of the methyl group may enhance selectivity and bioactivity against specific biological targets. The unique structure contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that (2-Methylcyclopropyl)methanesulfonamide exhibits notable antimicrobial activity. Its mechanism primarily involves the inhibition of bacterial enzymes that are crucial for cell wall synthesis and metabolic processes. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting bacterial growth.

The primary mechanism of action involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway in bacteria. By inhibiting this enzyme, (2-Methylcyclopropyl)methanesulfonamide effectively reduces the production of folate, which is essential for nucleic acid synthesis and ultimately bacterial proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of (2-Methylcyclopropyl)methanesulfonamide with other related sulfonamides reveals variations in biological activity based on structural modifications:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
(1,1-Dichloroethyl)methanesulfonamideEthylene group with chlorineAntibacterialLess sterically hindered
1-(2-Chloroethyl)-3-methylsulfonamideEthylene and methyl substitutionAntimicrobialMethyl group enhances lipophilicity
(3-Bromocyclopropyl)methanesulfonamideBromine instead of chlorinePotentially anticancerBromine may alter reactivity
(2-Methylcyclopropyl)methanesulfonamide Methyl substitution on cyclopropaneAntimicrobialMethyl group may enhance selectivity

This table illustrates how variations in halogen substitution and additional functional groups can influence biological activity and synthetic utility.

Case Study 1: Efficacy Against Drug-Resistant Bacteria

A recent study investigated the efficacy of (2-Methylcyclopropyl)methanesulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The study employed both in vitro and in vivo models to assess antimicrobial activity.

  • Methods : The compound was tested using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
  • Results : The compound demonstrated significant antibacterial activity with MIC values comparable to those of established antibiotics.
  • : These findings suggest that (2-Methylcyclopropyl)methanesulfonamide could be a promising candidate for treating drug-resistant infections.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of (2-Methylcyclopropyl)methanesulfonamide when combined with other antibiotics such as ciprofloxacin.

  • Methods : Checkerboard assays were performed to evaluate synergy.
  • Results : Enhanced antimicrobial activity was observed when used in combination, indicating potential for combination therapy strategies.
  • : This synergy could help reduce the required dosages of existing antibiotics, minimizing side effects while maximizing efficacy.

Research Findings and Future Directions

Recent research emphasizes the need for further pharmacological studies to elucidate the full biological profile of (2-Methylcyclopropyl)methanesulfonamide. Potential areas for future research include:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
  • In Vivo Efficacy : Clinical trials to assess safety and efficacy in human populations.
  • Resistance Mechanisms : Understanding how bacteria might develop resistance to this compound could inform future modifications to enhance its effectiveness.

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